5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile molecular weight and structural formula
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile molecular weight and structural formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, a heterocyclic organic compound with potential applications in medicinal chemistry and agrochemical research. Due to the limited availability of data for this specific molecule, this document synthesizes information from closely related isothiazole derivatives to offer insights into its structural characteristics, potential synthesis, and applications.
Core Molecular Attributes
Molecular Formula: C₆H₆N₂O₂S₂
Molecular Weight: 218.25 g/mol
The structural formula, as inferred from the name, consists of a five-membered isothiazole ring with a methyl group at position 5, a methylsulfonyl group at position 3, and a carbonitrile (cyano) group at position 4.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂S₂ | Inferred from chemical structure |
| Molecular Weight | 218.25 g/mol | Calculated from molecular formula |
| Canonical SMILES | CS(=O)(=O)C1=C(C(=NS1)C)C#N | Inferred from chemical structure |
| InChI Key | Inferred from chemical structure | Inferred from chemical structure |
Structural Elucidation and Physicochemical Properties
The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship. This arrangement imparts distinct electronic properties to the ring, influencing its reactivity and biological activity. The presence of a methylsulfonyl group, a strong electron-withdrawing group, and a nitrile group further modulates the electronic character of the molecule.
Structural Diagram
Caption: Structural formula of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile.
Synthesis Strategies
A definitive, published synthesis for 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile could not be identified. However, based on established isothiazole chemistry, a plausible synthetic route can be proposed. The synthesis of related isothiazole derivatives often involves the cyclization of a precursor molecule containing the requisite nitrogen and sulfur atoms.[1]
Proposed Retrosynthetic Analysis
A potential disconnection approach would involve retrosynthetically cleaving the isothiazole ring to reveal simpler starting materials. The methylsulfonyl and nitrile groups could be introduced before or after ring formation.
Caption: A simplified retrosynthetic analysis for the target molecule.
Hypothetical Forward Synthesis Protocol
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Synthesis of a β-ketothioamide: Reaction of methyl acetoacetate with a thionating agent like Lawesson's reagent to form the corresponding thioamide.
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Halogenation: Halogenation of the thioamide at the α-carbon to introduce a leaving group.
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Cyclization: Reaction with a source of nitrogen, such as ammonia or an amine, to facilitate ring closure and formation of the isothiazole ring.
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Introduction of the Sulfonyl Group: Nucleophilic substitution of a suitable leaving group at the 3-position with a methanesulfinate salt.
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Introduction of the Nitrile Group: Cyanation at the 4-position, potentially via a Sandmeyer-type reaction if an amino group is used as a precursor.
Note: This proposed synthesis is hypothetical and would require experimental validation.
Potential Applications in Research and Development
Isothiazole derivatives are recognized for their broad range of biological activities, making them valuable scaffolds in drug discovery and agrochemical development.[2][3][4]
Pharmaceutical Research
The isothiazole nucleus is present in several biologically active compounds with applications as:
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Anticancer Agents: Certain isothiazole derivatives have shown antiproliferative activity against various cancer cell lines.[1]
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Antiviral and Anti-inflammatory Agents: The isothiazole ring is a key component of drugs like denotivir, which possesses antiviral properties.[5]
-
Enzyme Inhibitors: The structural features of isothiazoles make them suitable candidates for the design of specific enzyme inhibitors.[6]
The subject molecule, with its combination of a methyl, a methylsulfonyl, and a nitrile group, offers a unique substitution pattern that could be explored for targeted biological activity.
Agrochemical Intermediates
Isothiazole derivatives are also utilized in the agrochemical industry as fungicides, herbicides, and insecticides.[7][8] The specific substituents on the isothiazole ring play a crucial role in determining the type and spectrum of activity. The presence of a sulfonyl group, common in many active agrochemicals, suggests that 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile could serve as a valuable intermediate for the synthesis of new crop protection agents.
Safety and Handling
Specific toxicological data for 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity. General safety guidelines for related isothiazole compounds include:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
It is important to consult the Safety Data Sheet (SDS) for any chemical before use.
Conclusion
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile represents a potentially valuable, yet under-explored, chemical entity. Its structural features, particularly the combination of the isothiazole core with sulfonyl and nitrile functionalities, suggest a high potential for biological activity. While direct experimental data remains scarce, this guide provides a foundational understanding based on the well-established chemistry and applications of the broader isothiazole class of compounds. Further research into the synthesis and biological evaluation of this specific molecule is warranted to unlock its full potential in medicinal chemistry and agrochemical innovation.
References
-
ChemicalCell. (n.d.). 5-Methyl-3-[(4-Methylbenzyl)Sulfonyl]-4-Isothiazolecarbonitrile CAS NO 343375-70-2. Retrieved from [Link]
- Sasane, N. A., Akolkar, H. N., Darekar, N. R., Khedkar, V. M., Burange, A. S., & Sasane, K. A. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (Ch. 3, pp. 57-85). Royal Society of Chemistry.
-
Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
-
ResearchGate. (2019, May 11). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
-
ACS Publications. (2024, December 27). Thiazole and Isothiazole Chemistry in Crop Protection. Retrieved from [Link]
-
NextSDS. (n.d.). 3-[(CYANOMETHYL)SULFONYL]-5-METHYL-4-ISOTHIAZOLECARBONITRILE — Chemical Substance Information. Retrieved from [Link]
-
NextSDS. (n.d.). 3-[(CYANOMETHYL)SULFANYL]-5-METHYL-4-ISOTHIAZOLECARBONITRILE — Chemical Substance Information. Retrieved from [Link]
-
PubMed. (2006, July 15). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]
-
ChemicalCell. (n.d.). 5-Methyl-3-[(4-Methylbenzyl)Sulfonyl]-4-Isothiazolecarbonitrile CAS NO 343375-70-2. Retrieved from [Link]
-
PubChem. (n.d.). Thiazosulfone. Retrieved from [Link]
-
Academia.edu. (n.d.). The chemistry of isothiazoles. Retrieved from [Link]
-
PubChem. (n.d.). 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide. Retrieved from [Link]
-
ResearchGate. (2002, January 1). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-1,2-thiazole-4-carbonitrile. Retrieved from [Link]
-
MDPI. (2019, December 25). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 5-Methyl-3-[(4-Methylbenzyl)Sulfonyl]-4-Isothiazolecarbonitrile | 343375-70-2 | ChemicalCell [chemicalcell.com]
- 8. 5-Methyl-3-[(4-Methylbenzyl)Sulfonyl]-4-Isothiazolecarbonitrile | 343375-70-2 | ChemicalCell [chemicalcell.com]
